molecular formula C8H9BrFIN2S B15124601 methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide

methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide

Cat. No.: B15124601
M. Wt: 391.04 g/mol
InChI Key: VSEKTFKBSOLJFR-UHFFFAOYSA-N
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Description

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of bromine, fluorine, and sulfur atoms, which contribute to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide typically involves the reaction of 2-bromo-6-fluoroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamimidothioate intermediate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-(2-chloro-6-fluorophenyl)carbamimidothioate;hydroiodide
  • Methyl N’-(2-bromo-6-chlorophenyl)carbamimidothioate;hydroiodide
  • Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydrochloride

Uniqueness

Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct reactivity and binding properties. This makes it particularly valuable for applications requiring high specificity and potency.

Properties

Molecular Formula

C8H9BrFIN2S

Molecular Weight

391.04 g/mol

IUPAC Name

methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide

InChI

InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H

InChI Key

VSEKTFKBSOLJFR-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=C(C=CC=C1Br)F)N.I

Origin of Product

United States

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